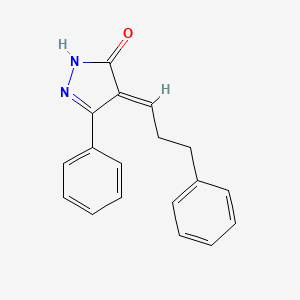
3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group at the third position and a phenylpropylidene group at the fourth position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the condensation of hydrazine with a β-diketone, followed by cyclization and subsequent functionalization. The general steps are as follows:
Condensation: Hydrazine reacts with a β-diketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Functionalization: The pyrazole ring is further functionalized to introduce the phenyl and phenylpropylidene groups.
The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmospheres to prevent oxidation.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The reactions are usually carried out in the presence of a catalyst or under specific conditions to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution may result in various substituted pyrazoles.
科学研究应用
3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes. These materials may have applications in electronics, catalysis, and nanotechnology.
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It may be used as a tool compound to study enzyme inhibition, receptor binding, and cellular signaling.
作用机制
The mechanism of action of 3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of cellular events that lead to its biological effects.
Cellular Signaling: The compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
相似化合物的比较
3-Phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
3-Phenyl-1H-pyrazol-5(4H)-one: This compound lacks the phenylpropylidene group at the fourth position, which may result in different chemical and biological properties.
4-(3-Phenylpropylidene)-1H-pyrazol-5(4H)-one: This compound lacks the phenyl group at the third position, which may affect its reactivity and applications.
3-Phenyl-4-(3-phenylpropyl)-1H-pyrazol-5(4H)-one: This compound has a phenylpropyl group instead of a phenylpropylidene group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H16N2O |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
(4E)-3-phenyl-4-(3-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C18H16N2O/c21-18-16(13-7-10-14-8-3-1-4-9-14)17(19-20-18)15-11-5-2-6-12-15/h1-6,8-9,11-13H,7,10H2,(H,20,21)/b16-13+ |
InChI 键 |
NNBIUTQZCCTKDY-DTQAZKPQSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC/C=C/2\C(=NNC2=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCC=C2C(=NNC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





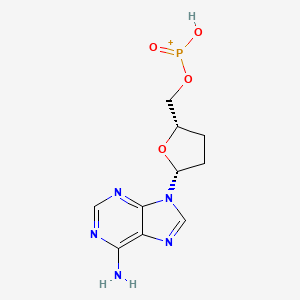
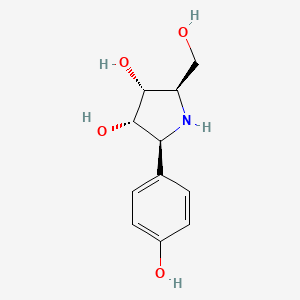

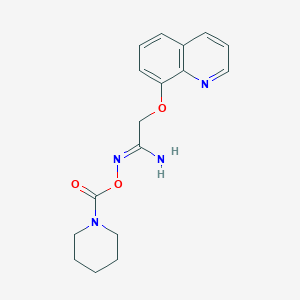
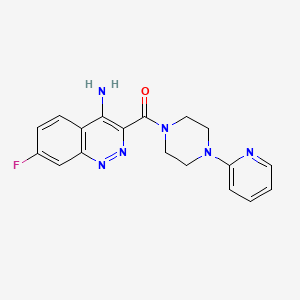
![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)

![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)

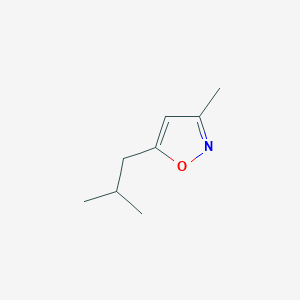
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
